2,4-Diphenoxyquinazoline
CAS No.: 6640-62-6
Cat. No.: VC18448770
Molecular Formula: C20H14N2O2
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6640-62-6 |
|---|---|
| Molecular Formula | C20H14N2O2 |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | 2,4-diphenoxyquinazoline |
| Standard InChI | InChI=1S/C20H14N2O2/c1-3-9-15(10-4-1)23-19-17-13-7-8-14-18(17)21-20(22-19)24-16-11-5-2-6-12-16/h1-14H |
| Standard InChI Key | SKBXSQLKWHPGJV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
2,4-Diphenoxyquinazoline (CHNO) is a bicyclic aromatic compound comprising a quinazoline core substituted with phenoxy groups at positions 2 and 4. The quinazoline skeleton consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. The phenoxy substituents introduce electron-withdrawing effects, altering the molecule's electronic distribution and reactivity .
Key Structural Features:
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Quinazoline Core: Planar aromatic system with conjugated π-electrons.
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Phenoxy Groups: Introduce steric bulk and modulate electronic properties via resonance and inductive effects.
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Substitution Pattern: The 2,4-disubstitution minimizes steric hindrance compared to 1,3-substituted analogues, enhancing solubility and reactivity .
Synthesis Methodologies
Palladium-Catalyzed Cross-Coupling
A prominent route for synthesizing 2,4-diarylquinazolines involves Pd-catalyzed cross-coupling reactions. For example, 4-bromo-2-phenoxyquinazoline can react with phenylboronic acid under Suzuki-Miyaura conditions to yield 2,4-diphenoxyquinazoline . Typical conditions include:
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| Pd(PPh) | Catalyst | Toluene, 80°C, 12 hr | 65–75 |
| KCO | Base | Aqueous phase | – |
| Phenylboronic acid | Coupling partner | Molar ratio 1:1.2 | – |
This method offers regioselectivity but requires halogenated precursors .
Metal-Free One-Pot Synthesis
A metal-free approach reported by Li et al. utilizes 2-(1-phenylvinyl)aniline and α-oxobenzeneacetic acid under mild conditions . While originally developed for 2,4-diarylquinolines, adapting this method with phenol derivatives could yield 2,4-diphenoxyquinazoline. Advantages include:
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No transition metals or peroxides.
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Ambient temperature and air stability.
Photophysical Properties
The photophysical behavior of 2,4-diphenoxyquinazoline is influenced by its substituents and solvent environment. Key findings from analogous compounds include:
Absorption and Emission
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UV-Vis Absorption: Maximum absorbance at 320–350 nm (π→π* transitions) .
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Photoluminescence: Emission peaks at 420–450 nm in toluene, with quantum yields (Φ) up to 20% .
Solvatochromism
Studies on similar 2,4-diarylquinazolines reveal solvent-dependent emission shifts due to intramolecular charge transfer (ICT). The Lippert-Mataga equation quantifies this behavior:
where is the Stokes shift and is the solvent polarity function .
Biological Activities
Antimicrobial Activity
Quinazoline derivatives with electron-withdrawing groups (e.g., phenoxy) show efficacy against Candida albicans and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for analogues range from 8–32 µg/mL .
Industrial Applications
Optoelectronics
The compound’s high quantum yield and solvatochromism make it suitable for:
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Organic Light-Emitting Diodes (OLEDs): As an emissive layer material.
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Dye-Sensitized Solar Cells (DSSCs): Phenyl groups enhance electron injection into TiO .
Pharmaceutical Intermediates
The phenoxy groups serve as handles for further functionalization, enabling synthesis of prodrugs or targeted therapies .
Challenges and Future Directions
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Synthetic Optimization: Improving yields for metal-free routes.
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Biological Testing: In vivo studies to validate anticancer and antimicrobial hypotheses.
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Material Science: Exploring thin-film properties for OLED applications.
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